ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a methoxyphenyl group, a chromeno-pyrrol ring system, and a thiazole carboxylate ester
Preparation Methods
The synthesis of ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrol ring system: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the chromeno-pyrrol ring system.
Formation of the thiazole ring: This can be done through a cyclization reaction involving a thioamide and a halogenated compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other compounds that have similar structural features, such as:
Chromeno-pyrrol derivatives: These compounds share the chromeno-pyrrol ring system and may have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring may have similar chemical reactivity and applications.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group may have similar electronic properties and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.
Biological Activity
Ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C22H24N2O7S
- Molecular Weight : 460.50 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrole and thiazole moieties exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Mycobacterium tuberculosis | 5 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies have focused on its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : The compound demonstrated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.
This indicates that this compound may act through mechanisms involving cell cycle arrest and apoptosis .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Induction of Oxidative Stress : The presence of methoxy and carbonyl groups can lead to increased reactive oxygen species (ROS) production, contributing to cytotoxic effects.
- Interaction with DNA : The compound may intercalate into DNA or form adducts that disrupt replication and transcription processes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of pyrrole derivatives and found them effective against multi-drug resistant bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
- Anticancer Research : Another research focused on thiazole derivatives demonstrated their potential in inhibiting tumor growth in vivo, providing a basis for further exploration of this compound as a therapeutic agent .
Properties
Molecular Formula |
C25H20N2O6S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[1-(3-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O6S/c1-4-32-24(30)22-13(2)26-25(34-22)27-19(14-8-7-9-15(12-14)31-3)18-20(28)16-10-5-6-11-17(16)33-21(18)23(27)29/h5-12,19H,4H2,1-3H3 |
InChI Key |
WMWLJGPUUCPAIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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